molecular formula C27H30N6O4S B2669196 ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852167-52-3

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2669196
CAS RN: 852167-52-3
M. Wt: 534.64
InChI Key: JBQYKIURPWFKEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate building blocks. For example, the 1,2,4-triazole group could potentially be formed through a cyclization reaction .

Scientific Research Applications

Synthesis and Biological Activity

Microwave-assisted Synthesis and Biological Screening : Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to ethyl piperazine-1-carboxylate derivatives, focusing on their antimicrobial, antilipase, and antiurease activities. This study provides insights into the compound's potential applications in developing new antimicrobial agents with additional enzymatic activity inhibitions (Başoğlu et al., 2013).

Antimicrobial Activity Evaluation : Another study by Fandaklı et al. (2012) involved the synthesis of 1,2,4-triazol-3-one derivatives starting from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, further examining their antimicrobial activities. The Mannich bases derived in this research showed promising activity against tested microorganisms, highlighting the compound's potential in antimicrobial drug development (Fandaklı et al., 2012).

Chemical Structure and Properties

Crystal Structure Analysis : Studies on similar piperazine derivatives, like the work of Faizi et al. (2016) on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contribute to understanding the crystal structure and molecular conformation of these compounds. Such structural analyses are crucial for designing drugs with improved efficacy and reduced side effects (Faizi et al., 2016).

Enzymatic Activity Inhibition

Synthesis and Biological Potentials : Mermer et al. (2018) investigated 1,2,4-triazole derivatives containing a piperazine nucleus for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study showcases the synthetic approach and the biological potentials of these compounds, underlining their relevance in medicinal chemistry and drug discovery efforts (Mermer et al., 2018).

properties

IUPAC Name

ethyl 4-[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4S/c1-3-36-20-11-9-19(10-12-20)33-25(22-17-28-23-8-6-5-7-21(22)23)29-30-26(33)38-18-24(34)31-13-15-32(16-14-31)27(35)37-4-2/h5-12,17,28H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQYKIURPWFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C(=O)OCC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

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